Methyl 4-(4-methylphenyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
METHYL 6-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-4-(4-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a tetrahydropyrimidine ring, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 6-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-4-(4-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step reactions. One common route starts with the preparation of the thiadiazole moiety, which can be synthesized by reacting hydrazonoyl halides with potassium thiocyanate . The tetrahydropyrimidine ring is then constructed through a cyclization reaction involving appropriate precursors. The final step involves esterification to introduce the carboxylate group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yields, reducing reaction times, and minimizing the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
METHYL 6-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-4-(4-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to form alcohols.
Substitution: The methyl group on the thiadiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
METHYL 6-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-4-(4-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of METHYL 6-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-4-(4-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes, while its anticancer effects are linked to the disruption of DNA replication and cell division . The thiadiazole ring is known to interact with various biological pathways, contributing to the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1,3,4-thiadiazol-2-ol: A simpler thiadiazole derivative with similar antimicrobial properties.
2-Bromo-5-methyl-1,3,4-thiadiazole:
Uniqueness
METHYL 6-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-4-(4-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is unique due to its combination of functional groups, which imparts a diverse range of chemical reactivity and biological activity. This makes it a versatile compound for various scientific applications .
Properties
Molecular Formula |
C17H18N4O3S2 |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
methyl 4-(4-methylphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H18N4O3S2/c1-9-4-6-11(7-5-9)14-13(15(22)24-3)12(18-16(23)19-14)8-25-17-21-20-10(2)26-17/h4-7,14H,8H2,1-3H3,(H2,18,19,23) |
InChI Key |
JGKQQOXALOVLOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CSC3=NN=C(S3)C)C(=O)OC |
Origin of Product |
United States |
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